molecular formula C14H22N4O3 B3019263 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide CAS No. 2034529-48-9

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide

Cat. No.: B3019263
CAS No.: 2034529-48-9
M. Wt: 294.355
InChI Key: CGSSYDOIUKWOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydro-2H-pyran-2-ylmethyl group at the N1 position and a morpholine-4-carboxamide moiety at the C4 position.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c19-14(17-4-7-20-8-5-17)16-12-9-15-18(10-12)11-13-3-1-2-6-21-13/h9-10,13H,1-8,11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSSYDOIUKWOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.

    Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide.

    Coupling Reaction: The final step involves coupling the pyrazole-tetrahydropyran intermediate with the morpholine ring using a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide has been explored for its therapeutic potential in treating various diseases:

  • Anti-Cancer Activity: The compound has shown promise as an anticancer agent by inhibiting specific kinases involved in cell proliferation. In vitro studies have demonstrated its ability to suppress tumor growth in various cancer cell lines.
  • Anti-inflammatory Properties: Research indicates that this compound can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in models of induced inflammation, suggesting its potential use in inflammatory diseases.

Biochemical Probes

The compound serves as a biochemical probe for studying enzyme activity and protein interactions. Its unique structure allows it to interact selectively with target proteins, providing insights into biochemical pathways relevant to disease mechanisms.

Material Science

In addition to biological applications, this compound is being investigated for its utility in the development of new materials. Its chemical properties make it suitable for use as a building block in synthesizing more complex molecules for industrial applications .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Attachment of the Tetrahydropyran Moiety: A nucleophilic substitution reaction introduces the tetrahydropyran group onto the pyrazole ring.
  • Formation of the Morpholine Ring: Cyclization involving an amine and an epoxide leads to the formation of the morpholine structure.
  • Final Coupling Reaction: The pyrazole-tetrahydropyran intermediate is coupled with the morpholine ring using carboxylation techniques .

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Key Observations:

Core Similarities : All compounds share a pyrazole core with a THP-derived substituent, often at N1. The THP group modulates lipophilicity and steric bulk .

Functional Group Divergence: The target compound’s morpholine-4-carboxamide provides a cyclic ether and secondary amide, enhancing polarity and hydrogen-bonding capacity compared to thiophene () or sulfonylphenyl () substituents .

Molecular Weight and Solubility : The target compound (306.35 g/mol) is lighter than ’s sulfonyl derivative (405.5 g/mol), suggesting better membrane permeability. The morpholine group may improve aqueous solubility relative to thiophene or halogenated aryl groups .

Hypothetical Pharmacological Implications

  • Morpholine vs. Thiophene/Sulfonyl : The morpholine group’s oxygen atoms may engage in stronger hydrogen bonding with biological targets (e.g., enzymes), whereas thiophene or sulfonyl groups prioritize hydrophobic interactions .
  • THP Positioning : THP-2-ylmethyl (target) vs. THP-4-ylmethyl () could influence conformational stability in binding pockets .

Biological Activity

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide, also known by its CAS number 2034529-39-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a pyrazole moiety, and a tetrahydro-pyran substituent. Its molecular formula is C17H19F3N4O2C_{17}H_{19}F_3N_4O_2 with a molecular weight of 368.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, derivatives with pyrazole structures have shown efficacy against Plasmodium species in vitro. A study found that modifications to the pyrazole ring can enhance the compound's potency against malaria parasites, with some derivatives achieving an EC50 as low as 0.010 µM .

Antifibrotic Properties

Another area of interest is the antifibrotic activity of related compounds. For example, GW788388, a derivative of similar structure, demonstrated selective inhibition of TGF-beta type I receptors, leading to reduced fibrosis in preclinical models . This suggests that this compound may also exhibit similar properties, warranting further investigation.

The proposed mechanism of action for compounds in this class typically involves modulation of signaling pathways associated with inflammation and fibrosis. The pyrazole moiety may interact with enzymes or receptors involved in these pathways, potentially leading to altered cellular responses.

Study 1: Efficacy Against Malaria

In a notable study involving a mouse model infected with P. berghei, compounds derived from the same scaffold as this compound were tested for their ability to reduce parasitemia. The results indicated a significant reduction in parasite load at doses around 40 mg/kg, highlighting the potential for therapeutic application in malaria treatment .

Study 2: Antifibrotic Activity

Another investigation focused on the antifibrotic effects of similar compounds in lung fibrosis models. These studies revealed that certain derivatives could significantly reduce collagen deposition and improve lung function metrics in treated animals compared to controls .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightEC50 (µM)Activity Type
N-(1-(tetrahydro-2H-pyran...2034529-39-8368.35TBDAntiparasitic
GW7883881003846-21-6TBDTBDAntifibrotic
WJM921TBDTBD0.010Antiparasitic

Q & A

Q. What are the recommended synthetic protocols for preparing N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide?

The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., morpholine-4-carbonyl chloride) and substituted pyrazole amines. For example, details analogous methods using carbodiimide coupling agents (e.g., EDC/HOBt) to form carboxamide bonds between pyrazole amines and carbonyl precursors. Key steps include:

  • Protection of the tetrahydro-2H-pyran group prior to coupling .
  • Use of polar aprotic solvents (DMF, DCM) under nitrogen atmosphere to minimize side reactions .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃, DMSO-d₆) to confirm the presence of morpholine (δ 3.5–3.7 ppm, multiplet) and tetrahydro-2H-pyran (δ 1.4–4.0 ppm) moieties .
  • HPLC-MS : Electrospray ionization (ESI) in positive ion mode to verify molecular weight (e.g., m/z 350.2 [M+H]+) and purity (>98%) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, particularly if polymorphs are suspected .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictory bioactivity results often arise from variations in:

  • Assay conditions : Standardize solvent (DMSO concentration ≤0.1%), cell lines (e.g., HepG2 vs. HEK293), and incubation times .
  • Impurity profiles : Compare HPLC chromatograms (e.g., shows 97.24% purity) and quantify trace byproducts (e.g., unreacted amines) .
  • Statistical rigor : Use triplicate experiments with ANOVA and post-hoc tests to validate significance thresholds .

Q. What computational strategies are effective for optimizing the synthesis and reaction pathways of this compound?

Integrate quantum chemical calculations (e.g., DFT) with experimental

  • Reaction path searching : Identify low-energy transition states for key steps like carboxamide bond formation .
  • Solvent modeling : COSMO-RS simulations to predict solvent effects on reaction yields (e.g., DMF vs. THF) .
  • Machine learning : Train models on existing reaction datasets (e.g., ICReDD’s approach) to predict optimal catalysts or temperatures .

Q. How to design experiments to assess the compound’s metabolic stability in preclinical models?

A tiered approach is recommended:

  • In vitro assays : Liver microsomal stability tests (human/rat) with LC-MS/MS quantification of parent compound depletion .
  • CYP inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 isoforms .
  • Isotope labeling : Synthesize a ¹⁴C-labeled analog (e.g., at the morpholine ring) for precise tracking in pharmacokinetic studies .

Q. What strategies exist for regioselective functionalization of the pyrazole ring in this compound?

Regioselectivity can be controlled via:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., -CF₃) at the pyrazole C-3 position to bias electrophilic substitution .
  • Metal catalysis : Pd-mediated C-H activation (e.g., using Pd(OAc)₂/ligands) for arylation or alkylation at specific positions .
  • Protection/deprotection : Temporarily block reactive sites (e.g., THP-protected amines) during multi-step syntheses .

Q. How to evaluate the compound’s potential for polymorphism and its implications on bioactivity?

Polymorphism screening involves:

  • High-throughput crystallization : Test >20 solvent systems (e.g., ethanol/water, acetone) to isolate distinct crystal forms .
  • Thermal analysis : DSC/TGA to identify melting point variations (>5°C differences suggest polymorphism) .
  • Bioactivity correlation : Compare IC₅₀ values of polymorphs in cellular assays to assess potency shifts .

Q. What methodologies resolve conflicting NMR data for this compound’s stereoisomers?

Use advanced NMR techniques:

  • NOESY/ROESY : Detect through-space interactions to confirm relative configurations of the tetrahydro-2H-pyran and morpholine groups .
  • Chiral shift reagents : Add Eu(hfc)₃ to split enantiomeric peaks in ¹H NMR .
  • Dynamic NMR : Variable-temperature studies to identify rotameric equilibria that may obscure signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.